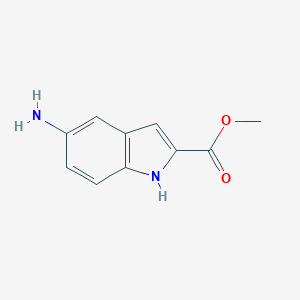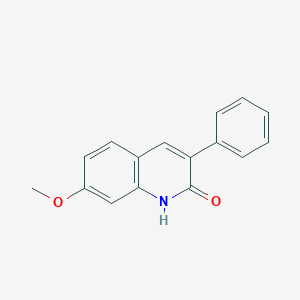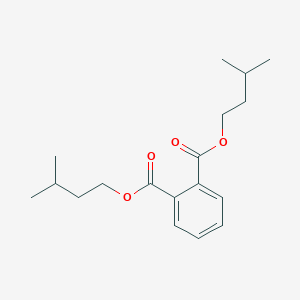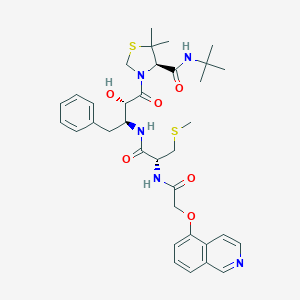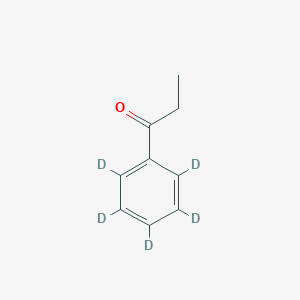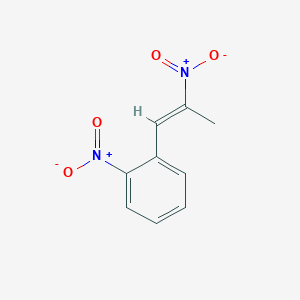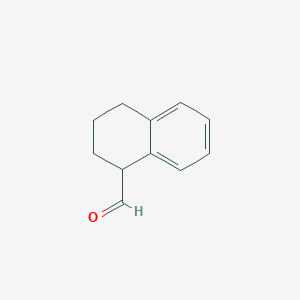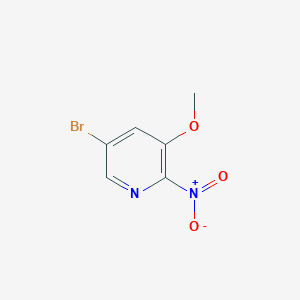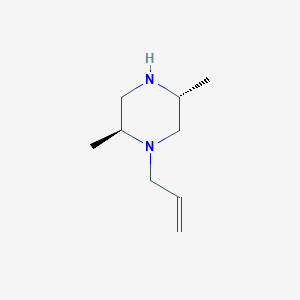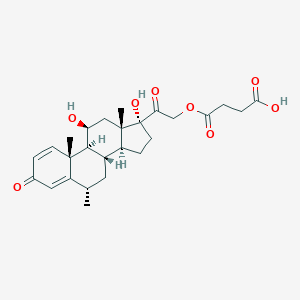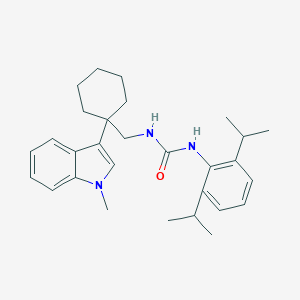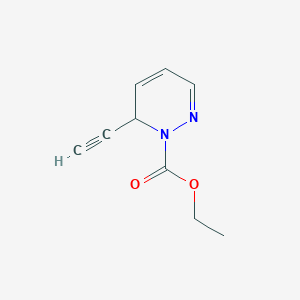
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate, also known as EPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate involves its ability to inhibit tubulin polymerization, which is essential for cell division. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has also been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Efectos Bioquímicos Y Fisiológicos
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been shown to exhibit cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been found to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate is its simple and efficient synthesis method, which makes it easily accessible for laboratory experiments. Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has also shown promising results in various scientific research fields, making it a versatile compound for further exploration. However, one of the limitations of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate is its low solubility in water, which may limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research and development of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate. One potential direction is the synthesis of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate derivatives with improved solubility and potency. Another direction is the investigation of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate's potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Ethyl 6-ethynylpyridazine-1(6H)-carboxylate as a precursor for the synthesis of metal-organic frameworks and other materials could also be explored further. Overall, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has shown promising potential for various scientific research applications, and further studies are needed to fully explore its capabilities.
Métodos De Síntesis
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate can be synthesized using a simple and efficient method that involves the reaction of 6-ethynylpyridazine-1-carboxylic acid with ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has shown potential applications in various scientific research fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In organic synthesis, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been used as a building block for the synthesis of various compounds. In materials science, Ethyl 6-ethynylpyridazine-1(6H)-carboxylate has been studied for its potential as a precursor for the synthesis of metal-organic frameworks.
Propiedades
Número CAS |
157465-71-9 |
|---|---|
Nombre del producto |
Ethyl 6-ethynylpyridazine-1(6H)-carboxylate |
Fórmula molecular |
C9H10N2O2 |
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
ethyl 3-ethynyl-3H-pyridazine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-3-8-6-5-7-10-11(8)9(12)13-4-2/h1,5-8H,4H2,2H3 |
Clave InChI |
UFGDBDCHFARDTL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC=N1)C#C |
SMILES canónico |
CCOC(=O)N1C(C=CC=N1)C#C |
Sinónimos |
1(6H)-Pyridazinecarboxylic acid, 6-ethynyl-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]hexacosanamide](/img/structure/B124457.png)
![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
